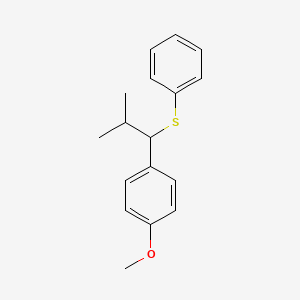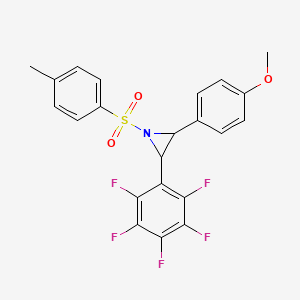
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine is a synthetic organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halide. For instance, the reaction of 4-methoxyphenylamine with an epoxide or a halide under basic conditions can yield the aziridine ring.
Introduction of the Perfluorophenyl Group: The perfluorophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the aziridine intermediate with a perfluorophenyl halide in the presence of a base.
Tosylation: The final step involves the tosylation of the aziridine nitrogen. This can be achieved by reacting the aziridine intermediate with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring is highly reactive towards nucleophiles due to ring strain. Nucleophilic attack can open the ring, leading to the formation of substituted amines.
Oxidation: The methoxyphenyl group can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Substituted amines or other derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a useful intermediate in organic synthesis.
Biology: The compound’s ability to form covalent bonds with nucleophiles makes it a potential candidate for studying enzyme mechanisms or developing enzyme inhibitors.
Medicine: Its unique structure and reactivity may lead to the development of new pharmaceuticals or diagnostic agents.
Industry: The compound can be used in the development of new materials or as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its reactivity towards nucleophiles. The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring opening and the formation of covalent bonds with nucleophiles. This reactivity can be exploited in various applications, such as enzyme inhibition or the development of covalent drugs.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-1-tosylaziridine: Lacks the perfluorophenyl group, which may result in different reactivity and applications.
3-(Perfluorophenyl)-1-tosylaziridine:
2-(4-Methoxyphenyl)-3-phenyl-1-tosylaziridine: Contains a phenyl group instead of a perfluorophenyl group, which may influence its reactivity and applications.
Uniqueness
2-(4-Methoxyphenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of both the methoxyphenyl and perfluorophenyl groups. These groups contribute to its distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
特性
CAS番号 |
861437-21-0 |
|---|---|
分子式 |
C22H16F5NO3S |
分子量 |
469.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonyl-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C22H16F5NO3S/c1-11-3-9-14(10-4-11)32(29,30)28-21(12-5-7-13(31-2)8-6-12)22(28)15-16(23)18(25)20(27)19(26)17(15)24/h3-10,21-22H,1-2H3 |
InChIキー |
PGTFLHAEXGHYKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



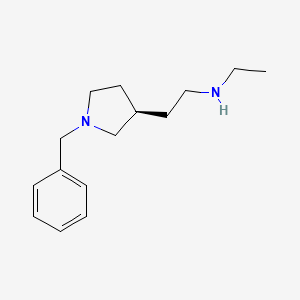
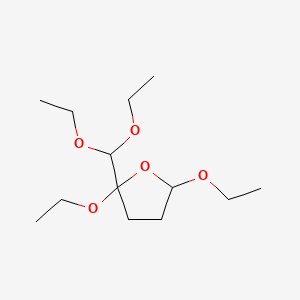
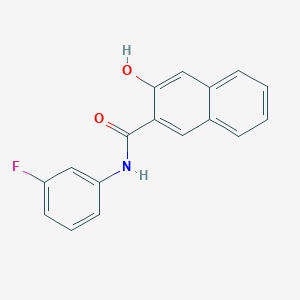
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)

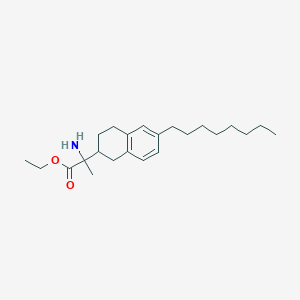
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
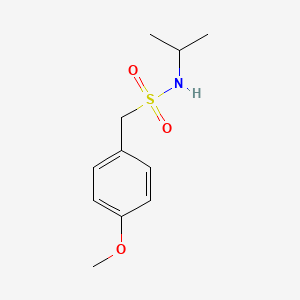
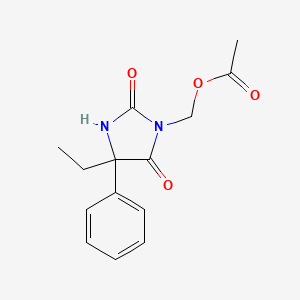
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
